molecular formula C17H27BN2O4 B567228 tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1310385-05-7

tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B567228
CAS No.: 1310385-05-7
M. Wt: 334.223
InChI Key: MBDUEZDXNKIRSM-UHFFFAOYSA-N
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Description

Tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C17H27BN2O4 and its molecular weight is 334.223. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediary in Biologically Active Compounds Synthesis : This compound acts as an important intermediate in the synthesis of various biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, primarily for use in compounds like crizotinib (Kong et al., 2016).

  • Structural Confirmation through Various Techniques : The structural integrity and conformation of similar compounds are confirmed using techniques like MS, 1 HNMR spectrum, FTIR, and 13C NMR spectroscopy, and X-ray diffraction. These methods ensure the accuracy of the synthesized structures and their potential applications (Huang et al., 2021).

Physicochemical Properties

  • Density Functional Theory (DFT) Analysis : DFT is utilized to calculate and analyze the molecular structures of related compounds. This analysis helps in understanding the physicochemical properties and the potential for various applications. The consistency between DFT calculations and experimental results like X-ray diffraction confirms the reliability of the synthesized structures (Ye et al., 2021).

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : By investigating these aspects, researchers can reveal more about the physicochemical characteristics of the compound. This understanding is crucial for exploring its potential applications in different fields of science and technology (Huang et al., 2021).

Mechanism of Action

Target of Action

The primary targets of this compound are specific enzymes related to cancer and autoimmune disorders . By inhibiting these enzymes, it can effectively manage these conditions.

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound, being a relatively stable and readily prepared organoboron reagent, participates in this process .

Biochemical Pathways

The SM cross-coupling reaction affects various biochemical pathways. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis could influence its bioavailability .

Result of Action

The result of the compound’s action is the inhibition of specific enzymes related to cancer and autoimmune disorders . This leads to a decrease in the progression of these conditions, making it an effective therapeutic option.

Action Environment

Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability. For instance, the rate of the SM cross-coupling reaction, which is central to the compound’s mode of action, is considerably accelerated at physiological pH .

Properties

IUPAC Name

tert-butyl N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-11-9-10-19-13(12(11)20-14(21)22-15(2,3)4)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDUEZDXNKIRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694465
Record name tert-Butyl [4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310385-05-7
Record name Carbamic acid, N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310385-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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